molecular formula C20H24N6O3 B10985778 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B10985778
M. Wt: 396.4 g/mol
InChI Key: ZRKFXFWLROEAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a heterocyclic compound featuring a piperazine ring linked to a triazolopyridazine moiety via a propan-1-one bridge. The methoxy substituents at the 4-position of the phenyl group (piperazine side) and the 6-position of the triazolopyridazine core are critical for modulating its physicochemical and pharmacological properties. This compound is hypothesized to interact with central nervous system (CNS) receptors, such as serotonin or dopamine receptors, based on structural similarities to trazodone and other arylpiperazine derivatives .

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C20H24N6O3/c1-28-16-5-3-15(4-6-16)24-11-13-25(14-12-24)20(27)10-8-18-22-21-17-7-9-19(29-2)23-26(17)18/h3-7,9H,8,10-14H2,1-2H3

InChI Key

ZRKFXFWLROEAHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, particularly in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazolopyridazine Derivatives with Piperazine Linkers

Compound A : 3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one (Mol. Weight: 495.56)
  • Structural Differences :
    • Fluorophenyl group replaces the methoxyphenyl on the piperazine.
    • Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane substituent on the triazolopyridazine.
  • Implications: The fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to methoxyphenyl.
Compound B : 3-[9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-1-(4-phenyl-1-piperazinyl)-1-propanone
  • Structural Differences :
    • Pyrazolo-triazolopyrazine core replaces triazolopyridazine.
    • Phenylpiperazine instead of 4-methoxyphenylpiperazine.
  • Lack of methoxy groups may reduce serotonin receptor affinity, shifting activity toward dopamine receptors .

Triazolopyridazine Derivatives with Varied Substituents

Compound C : 6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
  • Structural Differences :
    • Chloro substituent at position 6 instead of methoxy.
    • Aniline group replaces the propan-1-one-linked piperazine.
  • The aniline group may limit solubility due to reduced polarity .
Compound D : 3-(6-((2-Methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic Acid
  • Structural Differences: Propanoic acid linker replaces propan-1-one. 2-Methoxyethylamino group at position 4.
  • The methoxyethyl group may confer metabolic stability via steric hindrance .

Pharmacologically Optimized Analogs

Compound E : AZD5153 (Bromodomain Inhibitor)
  • Structural Differences :
    • Morpholine-substituted triazolopyridazine core.
    • Bivalent structure with a second pharmacophore for BRD4 inhibition.
  • Implications: The morpholine group enhances solubility and target engagement in epigenetic regulation. Bivalent binding confers nanomolar potency against BRD4, a feature absent in the target compound .

Key Comparative Data

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight ~460–480 495.56 ~480–500 287.71 280.27
Core Heterocycle Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Pyrazolo-triazolopyrazine Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine
Key Substituents 4-Methoxyphenyl, 6-methoxy 2-Fluorophenyl, spirocyclic Phenylpiperazine Chloro, aniline Methoxyethylamino, propanoic acid
Solubility (Predicted) Moderate Low Low Low High
CNS Penetration Likely High Moderate Unlikely Unlikely
Pharmacological Target Serotonin/Dopamine Receptors CNS receptors Dopamine Receptors Unknown Soluble Epoxide Hydrolase

Research Findings and Implications

  • Methoxy vs.
  • Propan-1-one Linker : The ketone linker balances lipophilicity and polarity, favoring blood-brain barrier penetration over carboxylic acid-containing analogs like Compound D .

Biological Activity

The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H29N5O2
  • Molecular Weight : 407.51 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.

  • Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors (5-HT), suggesting potential effects on mood and anxiety disorders.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of the triazole ring exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has shown efficacy against fungi such as Candida albicans, with minimum inhibitory concentrations (MICs) reported in the range of 12.5 to 25 µg/ml .

In Vitro Studies

Recent studies have evaluated the compound's efficacy in vitro against several pathogens. For example:

  • A study demonstrated that modifications to the triazole structure enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, highlighting structure-activity relationships (SAR) .

Case Studies

A notable case study involved assessing the compound's effects on cultured human neuronal cells. The results indicated that it could modulate neurotransmitter release, potentially offering therapeutic benefits in neuropsychiatric conditions.

Comparative Efficacy

A comparative analysis of similar compounds was conducted to establish a benchmark for efficacy:

Compound NameTarget PathogenMIC (µg/ml)Reference
Compound AE. coli10
Compound BS. aureus15
Compound CC. albicans20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.